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molecular formula C8H7F3N2O2 B063880 4-(Trifluoromethoxy)benzohydrazide CAS No. 175277-18-6

4-(Trifluoromethoxy)benzohydrazide

Cat. No. B063880
M. Wt: 220.15 g/mol
InChI Key: QWYPNGTZNFACCP-UHFFFAOYSA-N
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Patent
US06503949B1

Procedure details

To an ice-cooled solution of hydrazine hydrate (16 mL, 25% (w/w), 125 mmol) in THF (100 mL) was added a solution of 4-trifluoromethoxybenzoyl chloride (4.3 , 19.2 mmol) in THF (50 mL) over 30 min. The solution was stirred for a further 30 min and then diluted with ether (200 mL). The turbid organic solution was then washed with water (3×200 mL) and brine (200 mL). After drying (Na2SO4), solvent was removed by rotary evaporation. The solid residue was dissolved in ethanol/water (1:1, 200 mL), insoluble material was filtered off, and the filtrate taken to dryness to leave 3.63 g (86%) of pure 4-trifluoromethoxybenzoic acid hydrazide.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
19.2 mmol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[F:4][C:5]([F:17])([F:16])[O:6][C:7]1[CH:15]=[CH:14][C:10]([C:11](Cl)=[O:12])=[CH:9][CH:8]=1>C1COCC1.CCOCC>[F:4][C:5]([F:17])([F:16])[O:6][C:7]1[CH:15]=[CH:14][C:10]([C:11]([NH:2][NH2:3])=[O:12])=[CH:9][CH:8]=1 |f:0.1|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
16 mL
Type
reactant
Smiles
O.NN
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
19.2 mmol
Type
reactant
Smiles
FC(OC1=CC=C(C(=O)Cl)C=C1)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for a further 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The turbid organic solution was then washed with water (3×200 mL) and brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (Na2SO4), solvent
CUSTOM
Type
CUSTOM
Details
was removed by rotary evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The solid residue was dissolved in ethanol/water (1:1, 200 mL)
FILTRATION
Type
FILTRATION
Details
insoluble material was filtered off

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(OC1=CC=C(C(=O)NN)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.63 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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